Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-
Description
Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- (hereafter referred to as Compound A), is a sterically hindered phenolic silane derivative. Its structure comprises a trimethylsilyl (-Si(CH₃)₃) group attached to the oxygen of a 2,6-di-tert-butyl-4-methylphenol moiety. The tert-butyl groups at the 2- and 6-positions provide significant steric protection, while the methyl group at the 4-position and the silane group enhance thermal stability and hydrophobicity. This compound is hypothesized to function as an antioxidant, stabilizer, or surface-modifying agent in polymers and materials science .
Properties
IUPAC Name |
(2,6-ditert-butyl-4-methylphenoxy)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32OSi/c1-13-11-14(17(2,3)4)16(19-20(8,9)10)15(12-13)18(5,6)7/h11-12H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUPIRMFRPPBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O[Si](C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339113 | |
| Record name | Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18510-49-1 | |
| Record name | Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- typically involves the reaction of 2,6-bis(1,1-dimethylethyl)-4-methylphenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2,6-bis(1,1-dimethylethyl)-4-methylphenol+trimethylchlorosilane→Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.
Substitution: The silane group can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of various reduced silane compounds.
Substitution: Formation of substituted silane derivatives with different functional groups.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Density | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemistry
Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- serves as a precursor in the synthesis of complex organosilicon compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes.
Reactions Involved
- Oxidation : The phenoxy group can be oxidized to form quinones.
- Reduction : Can be reduced to yield different silane derivatives.
- Substitution : The trimethylsilyl group can be replaced by other functional groups.
Biology
In biological research, this silane compound is employed for modifying biomolecules to enhance their stability and functionality. Its ability to form stable complexes with biomolecules makes it a candidate for various applications in biochemistry.
Medicine
The compound is being investigated for its potential use in drug delivery systems due to its stability and biocompatibility. Its ability to encapsulate drugs and facilitate controlled release is of particular interest in pharmaceutical research.
Case Study: Drug Delivery Systems
A study explored the use of silane-modified nanoparticles for targeted drug delivery. The results indicated improved stability and controlled release profiles compared to unmodified systems.
Industry
In industrial applications, Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- is utilized in the production of advanced materials such as coatings and adhesives. Its properties enhance the durability and performance of these materials.
Case Study: Coatings
Research demonstrated that incorporating this silane into polymer coatings significantly improved water resistance and adhesion properties.
Mechanism of Action
The mechanism of action of Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with other silicon or oxygen-containing compounds, facilitating the formation of stable complexes. The phenoxy group provides additional stability and reactivity, allowing the compound to participate in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Properties
The following table summarizes Compound A and its analogs, highlighting structural differences and inferred properties:
Detailed Analysis
Steric and Electronic Effects
- Compound A: The tert-butyl groups shield the phenolic oxygen, reducing oxidative degradation. The trimethylsilyl group enhances volatility and compatibility with nonpolar matrices compared to bulkier silyl groups .
- [4-Bromo Analogue] : Bromine at the 4-position introduces a reactive site for cross-coupling or nucleophilic substitution, expanding synthetic utility. However, it may reduce thermal stability due to weaker C-Br bonds .
- Triphenylsilyl Analog : Triphenylsilyl significantly increases molecular weight and hydrophobicity, making it suitable for surface modification in coatings. However, steric hindrance may limit reactivity .
Research Findings and Data Gaps
- Thermal Stability: Compounds with tert-butyl groups (e.g., Compound A) exhibit superior thermal stability compared to less hindered analogs. For example, derivatives like VANOX 1320 (4-sec-butyl-2,6-di-tert-butylphenol) are commercial antioxidants in lubricants, suggesting similar applications for Compound A .
- Synthetic Utility : The bromo-substituted silane (CAS 27329-74-4) has been used in Suzuki-Miyaura couplings, demonstrating the adaptability of this structural class in organic synthesis .
Biological Activity
Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- (CAS No. 18510-49-1) is an organosilicon compound characterized by its unique molecular structure comprising a silane group bonded to a phenoxy group with tert-butyl and methyl substitutions. This compound has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and materials science.
- Molecular Formula : C18H32OSi
- Molecular Weight : 292.5 g/mol
- Structure : The compound features a trimethylsilane moiety and a bulky phenoxy group, which contributes to its stability and reactivity.
The biological activity of Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- is primarily attributed to its ability to form stable complexes with other biomolecules. The silane group facilitates interactions with silicon or oxygen-containing compounds, while the phenoxy group enhances the compound's reactivity and stability in biological environments.
1. Drug Delivery Systems
Research indicates that this silane compound may be utilized in drug delivery systems due to its biocompatibility and stability. Its structural properties allow for modifications that can enhance the solubility and bioavailability of various therapeutic agents .
2. Modification of Biomolecules
Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- can be employed to modify biomolecules, improving their stability and functionality. This is particularly relevant in the development of biosensors and other biomedical devices where stable interactions with biological substrates are critical .
3. Antioxidant Properties
Some studies suggest that derivatives of this silane compound exhibit antioxidant properties, potentially offering protective effects against oxidative stress in biological systems. This could have implications for therapeutic strategies targeting oxidative damage in various diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Delivery | Demonstrated enhanced solubility of poorly soluble drugs when conjugated with Silane derivatives. |
| Study B | Antioxidant Activity | Found that silane derivatives reduced oxidative stress markers in cell cultures. |
| Study C | Biomolecule Modification | Showed improved stability of proteins modified with silanes compared to unmodified controls. |
Synthesis and Industrial Applications
The synthesis of Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- typically involves the reaction of 2,6-bis(1,1-dimethylethyl)-4-methylphenol with trimethylchlorosilane under anhydrous conditions. This process is scalable for industrial production, allowing for high yields suitable for various applications in material science and coatings.
Q & A
Q. Table 1: Synthesis Conditions from Literature
| Reagent Ratio | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1:1.2 | Toluene | 80 | 78 | |
| 1:1.5 | THF | 60 | 65 |
Basic Question: How is the molecular structure of this silane characterized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of tert-butyl (δ 1.3–1.4 ppm), methylphenoxy (δ 2.2–2.5 ppm), and trimethylsilyl (δ 0.1–0.3 ppm) groups. Si NMR can verify Si-O bonding (δ 10–20 ppm).
- FTIR Spectroscopy: Identify Si-O-C stretches (1050–1100 cm) and phenolic C-O (1200–1250 cm).
- X-ray Crystallography: Resolve steric hindrance from tert-butyl groups and confirm bond angles around silicon .
Advanced Question: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Screening: Test bases like pyridine or DBU for faster HCl scavenging.
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to balance reactivity and steric effects.
- In Situ Monitoring: Use HPLC or GC-MS to track intermediate formation and adjust reaction time dynamically.
- Case Study: A 15% yield increase was achieved by switching from THF to toluene, reducing steric hindrance during silylation .
Advanced Question: What challenges arise in ensuring purity, and how are they addressed?
Methodological Answer:
- Challenge 1: Residual HCl from incomplete neutralization can hydrolyze the silane.
- Solution: Use excess base (1.5 eq) and inert gas purging.
- Challenge 2: Byproducts from tert-butyl group oxidation.
- Solution: Conduct reactions under nitrogen and add antioxidants (e.g., BHT).
- Purification: Employ preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) for high-purity isolation .
Application Question: How does this silane enhance adhesion in composite materials?
Methodological Answer:
- Mechanism: The silane acts as a coupling agent, forming covalent bonds (Si-O-Si) with inorganic surfaces (e.g., ceramics) and van der Waals interactions with organic matrices (e.g., resins).
- Experimental Design:
- Treat ceramic surfaces with heated acid (e.g., 37% HPO) to increase hydroxyl groups.
- Apply silane via dip-coating (1–2 wt% in ethanol).
- Cure at 100°C for 1 hour to promote crosslinking.
- Results: Microshear tests showed a 40% increase in bond strength compared to untreated surfaces .
Data Contradiction: How to resolve discrepancies in thermal stability data?
Methodological Answer:
- Hypothesis Testing: Differences may stem from varying oxygen exposure or heating rates.
- Method: Conduct thermogravimetric analysis (TGA) under inert (N) vs. oxidative (air) atmospheres.
- Case Study: Under N, decomposition onset was 250°C, but in air, it dropped to 180°C due to tert-butyl group oxidation. Adjust storage and application conditions accordingly .
Advanced Stability Analysis: What techniques assess chemical stability under harsh conditions?
Methodological Answer:
- Hydrolytic Stability: Immerse silane in pH 2–12 buffers; monitor Si-O cleavage via Si NMR.
- Thermal Stability: Use differential scanning calorimetry (DSC) to detect exothermic decomposition peaks.
- Mechanical Stress Tests: Expose silane-treated concrete to deicing fluids (e.g., ethylene glycol) and measure tensile strength loss over time .
Advanced Application: How to evaluate its role in hybrid material design?
Methodological Answer:
- Composite Fabrication: Blend silane with polymers (e.g., polyvinyl alcohol) at 5–10 wt%.
- Performance Metrics:
- Tensile Strength: ASTM D638 testing showed a 30% improvement in PVA composites.
- Water Resistance: 24-hour immersion tests revealed 50% lower mass gain vs. untreated fibers.
- Microscopy: SEM imaging confirmed uniform silane dispersion and reduced fiber-matrix delamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
